2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide
Description
This compound features a quinolinone core substituted at position 3 with a 4-fluorobenzenesulfonyl group and at position 1 with an acetamide-linked 3-methoxyphenyl moiety. The 3-methoxyphenyl acetamide may contribute to solubility and target selectivity, as methoxy groups often influence pharmacokinetic profiles through hydrophobic interactions .
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O5S/c1-32-18-6-4-5-17(13-18)26-23(28)15-27-14-22(24(29)20-7-2-3-8-21(20)27)33(30,31)19-11-9-16(25)10-12-19/h2-14H,15H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHSTKSZXREDGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin reacts with an arylamine in the presence of a base.
Introduction of the Fluorobenzenesulfonyl Group: This step involves the sulfonylation of the quinoline derivative using 4-fluorobenzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Methoxyphenylacetamide Moiety: This can be accomplished through an amide coupling reaction using 3-methoxyphenylacetic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the quinoline core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The fluorine atom in the fluorobenzenesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of hydroxyquinoline derivatives.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
(a) 6-Methyl Substitution ()
A closely related analog, 2-{3-[(4-fluorophenyl)sulfonyl]-6-methyl-4-oxoquinolin-1(4H)-yl}-N-(2-methoxyphenyl)acetamide, differs in two key aspects:
Key Comparison
| Feature | Parent Compound | 6-Methyl Analog () |
|---|---|---|
| Quinolinone Substitution | None | 6-Methyl |
| Acetamide Substituent | 3-Methoxyphenyl | 2-Methoxyphenyl |
| Molecular Weight (g/mol) | ~488 (estimated) | ~502 (calculated) |
(b) 6-Fluoro Substitution ()
The compound 2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide replaces the 4-fluorobenzenesulfonyl group with a non-fluorinated benzenesulfonyl moiety and adds a 6-fluoro substituent on the quinolinone.
- Non-fluorinated sulfonyl group: Reduces electron-withdrawing effects, possibly decreasing stability but improving synthetic accessibility .
Sulfonyl Group Modifications
(a) 4-Fluorobenzenesulfonyl vs. Benzenesulfonyl ( vs. 5)
The fluorine atom in the parent compound’s sulfonyl group increases electronegativity, which may strengthen hydrogen bonding with target proteins compared to the non-fluorinated analog in . This modification is critical in optimizing ligand-receptor interactions for enzyme inhibitors .
(b) Sulfamoylphenyl Derivatives ()
Compounds like [N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(substituted) sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide] () feature sulfamoyl groups instead of sulfonyl. Sulfamoyl derivatives are often associated with antimicrobial activity due to their ability to disrupt bacterial folate synthesis.
Acetamide-Linked Substituents
(a) Methoxyphenyl Positional Isomerism
The parent compound’s 3-methoxyphenyl group contrasts with 2-methoxyphenyl () and 4-methoxyphenyl () variants. Meta-substitution typically offers balanced electronic and steric effects, whereas para-substitution may enhance planarity for DNA intercalation or enzyme active-site binding .
(b) Benzothiazole Acetamides ()
Derivatives like N-(6-methoxybenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide replace the quinolinone core with a benzothiazole ring. Benzothiazoles are known for antitumor and antifungal activities, suggesting divergent therapeutic applications compared to the parent compound’s quinolinone-based structure .
Core Heterocycle Variations
(a) Naphthyridine Derivatives ()
Goxalapladib () contains a 1,8-naphthyridine core instead of quinolinone. Naphthyridines are prominent in kinase inhibition and cardiovascular therapeutics. The parent compound’s quinolinone structure may offer improved metabolic stability over naphthyridines, which often require complex synthetic routes .
Biological Activity
The compound 2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide is a member of the quinoline family, known for its diverse biological activities. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C19H18FNO3S
- Molecular Weight : 357.41 g/mol
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of quinoline have been shown to inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli . The sulfonyl group in this compound may enhance its interaction with bacterial enzymes, leading to increased efficacy against these pathogens.
Anticancer Properties
Quinoline derivatives are often investigated for their anticancer activities. Research has shown that compounds similar to this compound induce apoptosis in cancer cells through the modulation of various signaling pathways, including the inhibition of the PI3K/Akt pathway and activation of caspases. This compound could potentially serve as a lead structure for developing novel anticancer agents.
Anti-inflammatory Effects
The anti-inflammatory properties of quinoline derivatives are well-documented. Compounds with similar functionalities have been found to inhibit the production of pro-inflammatory cytokines and reduce nitric oxide (NO) levels in macrophages. This suggests that this compound may also exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The sulfonamide moiety may interact with active sites of specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Modulation : It may bind to various receptors, influencing cellular signaling pathways that regulate inflammation and apoptosis.
- Oxidative Stress Induction : By increasing reactive oxygen species (ROS) levels within cells, it may trigger apoptotic pathways in cancer cells.
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of several quinoline derivatives against clinical isolates of bacteria. The results indicated that compounds with a fluorobenzenesulfonyl group exhibited enhanced antibacterial activity compared to their non-sulfonated counterparts.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 2-[3-(4-fluorobenzenesulfonyl)-... | 16 | Moderate |
| Control (Ciprofloxacin) | 8 | Strong |
Study 2: Anticancer Activity
In vitro assays demonstrated that the compound induced apoptosis in human breast cancer cell lines (MCF-7). The study reported a significant decrease in cell viability at concentrations above 10 µM.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 60 |
| 20 | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
